2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine and methyl groups attached to a pyrazolo-benzoxazine core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of bromine and methyl substituents through electrophilic aromatic substitution reactions. Common reagents used in these reactions include bromine, methyl iodide, and various catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-N-(4-(4-methoxyphenyl)-2-oxo-1,3-thiazol-3(2H)-yl)acetamide
- 4-Bromo-2-(4-methylphenyl)-1,3-benzoxazole
Uniqueness
2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique pyrazolo-benzoxazine core, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and methyl groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C23H19BrN2O |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19BrN2O/c1-15-6-8-17(9-7-15)23-26-21(19-4-2-3-5-22(19)27-23)14-20(25-26)16-10-12-18(24)13-11-16/h2-13,21,23H,14H2,1H3 |
InChI Key |
XZXMARJWSOYIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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